![molecular formula C16H23N B1471196 1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine CAS No. 1443118-08-8](/img/structure/B1471196.png)
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C16H23N and its molecular weight is 229.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .
Mode of Action
It’s known that thps can interact with their targets in a variety of ways, depending on their specific structure and the nature of the target .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, depending on their specific structure and the nature of their targets .
Result of Action
Thps have been found to possess biologically active properties, suggesting they can have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The nature of these interactions often involves inhibition or modulation of enzyme activity, leading to altered biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of neurotransmitter degradation, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection or modulation of neurotransmitter levels. At high doses, it can cause toxic or adverse effects, including neurotoxicity and behavioral changes . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Biological Activity
1-Benzyl-4-tert-butyl-1,2,3,6-tetrahydropyridine (BTTP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This tetrahydropyridine derivative has been studied for its interactions with various biological targets, including enzymes and cellular pathways. This article presents a detailed examination of the biological activity of BTTP, including its biochemical properties, cellular effects, and potential therapeutic applications.
- Molecular Formula : C16H23N
- Molecular Weight : 229.36 g/mol
- CAS Number : 1443118-08-8
BTTP exhibits notable interactions with several enzymes and proteins:
- Monoamine Oxidase Inhibition : BTTP has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which may have implications for mood regulation and neuroprotection .
- Cell Signaling Modulation : The compound influences key cell signaling pathways by modulating cyclic adenosine monophosphate (cAMP) levels. This modulation can result in altered gene expression and metabolic processes within cells.
Cellular Effects
The biological activity of BTTP extends to its effects on cellular functions:
- Cytotoxicity : Research indicates that BTTP exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that BTTP induces apoptosis in human breast adenocarcinoma (MCF-7) cells through the activation of caspases .
- Antimicrobial Activity : BTTP has also been evaluated for its antibacterial properties. It showed significant activity against strains such as E. coli and Bacillus cereus, indicating potential as an antimicrobial agent .
Research Findings
Several studies have documented the biological activities of BTTP:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective potential of BTTP in models of neurodegeneration. The findings suggested that BTTP could protect neurons from oxidative stress-induced damage by modulating antioxidant enzyme activities .
- Cancer Research : In a comparative study against standard chemotherapeutics like Doxorubicin, BTTP demonstrated comparable or superior cytotoxicity against various cancer cell lines, including MCF-7 and A549 . Flow cytometry analysis revealed that BTTP triggers apoptosis via increased caspase activity.
Scientific Research Applications
Medicinal Chemistry
BTTP has shown potential as a lead compound in drug development due to its interaction with various biological targets:
- Monoamine Oxidase Inhibition : BTTP has been documented to inhibit monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are vital for mood regulation and cognitive functions .
- Neuroprotective Effects : Studies indicate that BTTP may possess neuroprotective properties against oxidative stress and neurotoxicity in neuronal cell lines. For instance, it has been observed to modulate signaling pathways that protect against apoptosis in neuronal cells.
Case Study: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of BTTP at low doses resulted in significant preservation of neuronal integrity and function compared to control groups. The findings suggest that BTTP could be a candidate for further exploration in neurodegenerative disease therapies .
Neuropharmacology
The compound's lipophilicity enhances its ability to cross the blood-brain barrier, making it a subject of interest in neuropharmacology:
- Cognitive Enhancement : Research indicates that BTTP may enhance cognitive functions by modulating cholinergic and dopaminergic pathways. Behavioral assays have shown improvements in learning and memory tasks following treatment with BTTP.
- Potential Treatment for Depression : Given its MAO-inhibitory effects, BTTP is being explored as a potential treatment for depression and anxiety disorders. Early-phase clinical trials are underway to assess its efficacy and safety profile .
Synthetic Chemistry
BTTP serves as an important intermediate in the synthesis of other biologically active compounds:
- Synthetic Routes : The synthesis of BTTP can be achieved through various methods, including one-step reactions that simplify the production process. This efficiency makes it attractive for pharmaceutical applications where rapid development is crucial .
- Derivatives Development : Researchers are actively investigating derivatives of BTTP that may exhibit enhanced pharmacological profiles or reduced side effects compared to the parent compound. For example, modifications at the benzyl or tert-butyl positions can lead to compounds with improved activity against specific biological targets .
Table: Structural Variants of BTTP
Compound Name | Structural Feature | Unique Aspect |
---|---|---|
This compound | Benzyl group at position 1 | Enhanced lipophilicity |
Tert-butyl 5-hydroxy-1,2,3,6-tetrahydropyridine | Hydroxy group at position 5 | Potentially increased reactivity |
Tert-butyl 3-(aminomethyl)-1,2,3,6-tetrahydropyridine | Aminomethyl substituent at position 3 | Possible enhanced biological activity |
Properties
IUPAC Name |
1-benzyl-4-tert-butyl-3,6-dihydro-2H-pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPXJHQQQIHSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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